3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile
Description
Properties
IUPAC Name |
3-(1,5-diphenylimidazol-2-yl)sulfanylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c19-12-7-13-22-18-20-14-17(15-8-3-1-4-9-15)21(18)16-10-5-2-6-11-16/h1-6,8-11,14H,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLPHJCOWDPUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal, ammonia, and benzil under acidic or basic conditions.
Substitution at position 2: The imidazole ring is then functionalized at position 2 with a thioether group. This can be done by reacting the imidazole with a thiol compound in the presence of a suitable catalyst.
Introduction of the propanenitrile group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its imidazole ring and thioether linkage provide reactive sites for further functionalization.
Reactivity and Transformations
- 3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile can undergo various chemical reactions such as:
- Oxidation : The thioether group can be oxidized to form sulfoxides or sulfones.
- Reduction : The imidazole ring can be reduced under specific conditions.
- Substitution Reactions : The phenyl groups can participate in electrophilic aromatic substitution reactions.
Biological Applications
Antimicrobial Properties
- Preliminary studies indicate that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its structure allows for interactions with microbial enzymes or membranes, potentially disrupting their function.
Anticancer Activity
- Research has shown that imidazole derivatives possess anticancer properties. The specific substitution pattern of this compound may enhance its efficacy against various cancer cell lines.
Medicinal Applications
Drug Development
- Due to its biological activity, this compound is being explored as a potential drug candidate. Its unique structural features could lead to the development of novel therapeutics targeting specific diseases.
Anti-inflammatory Effects
- Some studies suggest that imidazole derivatives may have anti-inflammatory properties. Further investigation is required to elucidate the mechanisms involved and the therapeutic potential of this compound in inflammatory diseases.
Industrial Applications
Material Science
- The compound can be utilized in the development of functional materials such as sensors and catalysts. Its unique chemical properties allow it to be integrated into materials designed for specific applications, enhancing their performance.
Synthesis of New Compounds
- In industrial settings, this compound can serve as an intermediate in the synthesis of other valuable compounds, facilitating the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The thioether and nitrile groups can also participate in binding interactions, enhancing the compound’s overall biological activity. Specific molecular targets and pathways may include enzymes involved in oxidative stress, signaling pathways related to cell proliferation, and receptors involved in immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include substituted imidazoles with variations in substituents and functional groups. Key comparisons are outlined below:
Key Differences and Implications
Electron-Withdrawing vs. Electron-Donating Groups: The nitrile group in the target compound is strongly electron-withdrawing, which may reduce aromatic ring reactivity compared to nitro-substituted analogs (e.g., nitroimidazoles in ). This could influence binding affinity in biological targets or catalytic activity. In contrast, hydroxyl or amino groups in related compounds (e.g., ) increase electron density, enhancing solubility and intermolecular interactions.
Instead, thiol-ene or nucleophilic substitution reactions might be required to introduce the thioether and nitrile moieties.
Biological Activity
3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile is a compound belonging to the class of imidazole derivatives, which are well-known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring with diphenyl substitutions and a thioether linkage to a propanenitrile group. Its structure can be represented as follows:
This configuration contributes to its unique biological properties, making it a candidate for various medicinal applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays using HeLa (cervical cancer) and MCF7 (breast cancer) cell lines demonstrated significant cytotoxicity. The compound exhibited IC50 values of 0.80 μM for HeLa cells and 0.43 μM for MCF7 cells, indicating strong antiproliferative effects .
Mechanism of Action:
- Apoptosis Induction: The compound triggers apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS), leading to cell cycle arrest at the G2/M phase .
- DNA Interaction: It shows strong binding affinity to DNA, suggesting that it may act by intercalating into the DNA structure, thereby disrupting replication processes .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of imidazole exhibit significant activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .
Case Studies
- Cytotoxicity Assays:
- DNA Cleavage Studies:
Data Tables
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 0.80 | Apoptosis induction |
| Anticancer | MCF7 | 0.43 | DNA intercalation |
| Antimicrobial | Various | Variable | Cell membrane disruption |
Q & A
Basic: What synthetic strategies are recommended for preparing 3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile, and how can reaction conditions be optimized?
The synthesis of imidazole derivatives often involves nucleophilic substitution or condensation reactions. For example, thiourea or guanidine can react with halogenated precursors (e.g., brominated benzodiazepines) in the presence of K₂CO₃ to form thioether linkages, as demonstrated in analogous imidazole syntheses . Optimization may require adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (reflux conditions for slower kinetics), and catalysts (e.g., ceric ammonium nitrate for cyclization). Monitoring via TLC (toluene/ethyl acetate/water systems) ensures reaction completion .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key methods include:
- NMR : ¹H/¹³C NMR to confirm proton environments and nitrile/thioether functional groups.
- FT-IR : Peaks near 2200 cm⁻¹ (C≡N stretch) and 650–750 cm⁻¹ (C-S bond) validate structural motifs .
- X-ray crystallography : Programs like SHELXL or OLEX2 resolve 3D geometry, bond lengths, and torsion angles. For example, ORTEP-III visualizes phenyl ring coplanarity and sulfur-cyano spatial relationships .
Advanced: How can Density Functional Theory (DFT) validate experimental structural data for this compound?
DFT calculations (e.g., B3LYP/6-311G(d,p)) predict optimized geometries, vibrational frequencies, and electronic properties (HOMO-LUMO gaps, electrophilicity). Discrepancies between computed and experimental bond lengths (e.g., imidazole C-N vs. crystallographic data) may indicate steric strain or intermolecular interactions . Use Gaussian or ORCA software, referencing crystallographic data (e.g., CIF files) for validation .
Advanced: How should researchers resolve contradictions between spectroscopic data and computational models?
If NMR chemical shifts deviate from DFT-predicted values, consider:
- Solvent effects : PCM (Polarizable Continuum Model) simulations account for solvent polarity shifts .
- Tautomeric equilibria : Imidazole rings may exhibit proton shuffling, altering NMR splitting patterns. Variable-temperature NMR or X-ray diffraction can identify dominant tautomers .
Advanced: What strategies enable functionalization of the nitrile or thioether groups for targeted applications?
- Nitrile modification : Hydrolysis to carboxylic acids (H₂SO₄/H₂O) or reduction to amines (LiAlH₄).
- Thioether reactivity : Oxidation to sulfones (H₂O₂/AcOH) or alkylation via SN2 pathways. For example, α-haloesters react with thioimidazoles to form hybrid scaffolds .
Advanced: How can biological activity assays be designed for this compound, given its structural analogs?
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against E. coli (Gram-negative) and B. cereus (Gram-positive) .
- Cardiovascular studies : Evaluate calcium sensitization in cardiac trabeculae, as seen with diphenylimidazole-thioacetamide analogs .
- Docking studies : Use AutoDock Vina to predict binding to targets like troponin C, referencing PDB structures for validation .
Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
- Twinned crystals : SHELXL’s TWIN/BASF commands model twin domains, while OLEX2’s GUI simplifies refinement .
- Disorder in phenyl rings : Apply restraints (DFIX, SIMU) to thermal parameters and occupancy refinement .
Advanced: How do substituent variations on the imidazole core affect electronic properties and bioactivity?
- Electron-withdrawing groups (e.g., nitro, cyano) reduce HOMO-LUMO gaps, enhancing electrophilicity and antibacterial potency .
- Diphenyl groups : Increase π-stacking interactions, as shown in cardiac sensitizers with improved affinity for troponin C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
